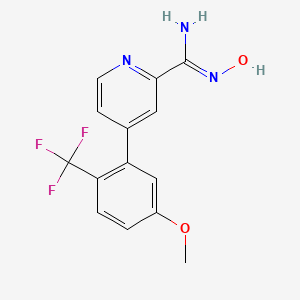

N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine

描述

属性

IUPAC Name |

N'-hydroxy-4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c1-22-9-2-3-11(14(15,16)17)10(7-9)8-4-5-19-12(6-8)13(18)20-21/h2-7,21H,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQVZBXNKVZARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine, a compound featuring a pyridine scaffold with a trifluoromethyl group, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a pyridine ring, a methoxy group, and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing pyridine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives possess inhibitory effects against multidrug-resistant (MDR) pathogens. The incorporation of the trifluoromethyl group has been associated with increased potency in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | Escherichia coli |

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, particularly dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. Inhibitors of DHODH are being explored for their potential in treating cancers and autoimmune diseases.

Case Study: DHODH Inhibition

A study demonstrated that derivatives similar to this compound effectively bind to the enzyme's active site, leading to significant inhibition of cell proliferation in acute myelogenous leukemia (AML) models.

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity and Solubility : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate cell membranes.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with target proteins, increasing binding affinity and specificity.

- Structural Modifications : Variations in substituents on the pyridine ring can lead to altered biological activity, allowing for tailored therapeutic applications.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Anticancer Activity : Research indicates that N-Hydroxy derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

相似化合物的比较

Key Observations :

- Substituent Position : The 5-methoxy-2-CF₃ substitution in the target compound creates a meta-para electronic asymmetry, distinct from para-CF₃ (D7) or para-OCH₃ (3e) analogs. This asymmetry may alter binding interactions in biological targets.

- Solubility : The benzyloxy group in CAS 1219454-18-8 increases hydrophobicity (predicted boiling point: 425.3°C) compared to the target compound’s phenyl group.

- Thermal Stability : Methoxy-substituted analogs (e.g., 3e) exhibit higher melting points (~156°C) than CF₃ derivatives, suggesting stronger intermolecular forces in crystalline states.

Research Findings and Implications

Pharmacological Potential

- Bioactivity: Trifluoromethyl and methoxy groups are common in kinase inhibitors (e.g., imatinib) and HDAC inhibitors (e.g., vorinostat). The CF₃ group enhances metabolic stability, while the methoxy group may improve target affinity.

- Solubility Optimization : Salt forms (e.g., methanesulfonic acid salt in ) of N-hydroxybenzamidines improve bioavailability, suggesting a viable strategy for the target compound.

常见问题

Basic Research Questions

Q. What are reliable synthetic protocols for preparing N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine, and how can purity be ensured?

- Methodology :

- Step 1 : Use a multi-step synthesis approach starting with functionalized pyridine precursors. For example, introduce the trifluoromethylphenyl group via nucleophilic aromatic substitution under anhydrous conditions .

- Step 2 : Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance carboxamidine formation. Use tert-butoxycarbonyl (Boc) protection for the hydroxy group to prevent side reactions .

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity using HPLC with UV detection (λ = 254 nm). Final purity ≥98% is recommended for biological assays .

Q. How can the solubility and stability of this compound be tested under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Quantify solubility via UV-Vis spectroscopy and validate with LC-MS to detect degradation products .

- Stability : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH. Monitor hydrolytic degradation (e.g., cleavage of the carboxamidine group) using NMR (¹H, ¹⁹F) and FT-IR .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for structural elucidation of this compound?

- Methodology :

- Step 1 : Use SHELX software for X-ray diffraction data refinement. Address disordered trifluoromethyl groups by applying anisotropic displacement parameters .

- Step 2 : Compare experimental dihedral angles (e.g., between pyridine and trifluoromethylphenyl moieties) with DFT-optimized structures. Discrepancies >5° may indicate conformational flexibility .

- Step 3 : Validate hydrogen bonding networks (e.g., N–H⋯O interactions) via Hirshfeld surface analysis. Weak C–H⋯π interactions can explain packing anomalies .

Q. How can bioactivity assays distinguish target-specific effects from off-target interactions?

- Methodology :

- Step 1 : Use orthogonal assays (e.g., enzyme inhibition, cellular viability) to confirm dose-dependent activity. Cross-validate with CRISPR-Cas9 knockout models of the hypothesized target .

- Step 2 : Perform competitive binding studies using isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). A ΔG < −30 kJ/mol suggests high specificity .

- Step 3 : Screen against a panel of related receptors (e.g., kinases, GPCRs) to rule out promiscuity. Use computational docking (AutoDock Vina) to predict binding poses .

Q. What analytical techniques are critical for resolving spectral overlaps in NMR characterization?

- Methodology :

- Step 1 : Acquire 2D NMR spectra (¹H-¹³C HSQC, HMBC) to assign overlapping proton signals. The methoxy group (δ ~3.8 ppm) and trifluoromethylphenyl protons (δ ~7.2 ppm) often require deconvolution .

- Step 2 : Use ¹⁹F NMR to track trifluoromethyl group integrity. A singlet at δ −60 to −65 ppm confirms no decomposition .

- Step 3 : Apply DOSY experiments to differentiate between monomeric and aggregated species in solution .

Safety and Handling

Q. What precautions are necessary for handling this compound given limited toxicity data?

- Methodology :

- Precaution 1 : Use PPE (gloves, goggles) and work in a fume hood. The compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation) .

- Precaution 2 : Store at −20°C under argon to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation as stability indicators .

- Precaution 3 : Dispose of waste via incineration (≥1000°C) to avoid environmental persistence. No bioaccumulation data are available, but structural analogs show moderate soil mobility .

Data Interpretation Challenges

Q. How can computational modeling complement experimental data for this compound’s reactivity?

- Methodology :

- Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites. The hydroxy group and carboxamidine nitrogen are likely reactive .

- Step 2 : Simulate UV-Vis spectra (TD-DFT) and compare with experimental data. Deviations >10 nm suggest solvent effects or excited-state interactions .

- Step 3 : Use Molecular Dynamics (MD) to model membrane permeability. LogP values >3 indicate potential bioavailability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。